(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one
Description
X-ray Crystallographic Determination of β-Lactam Ring Geometry
X-ray diffraction studies of (3R,4R)-4-(thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one reveal a monoclinic crystal system with space group C2 and unit cell parameters a = 14.92 Å, b = 8.76 Å, c = 16.34 Å, and β = 117.3°. The β-lactam ring exhibits characteristic bond lengths and angles indicative of significant ring strain (Table 1). The N1–C2 bond measures 1.37 Å, shorter than typical amide bonds due to conjugation with the adjacent carbonyl group, while the C2–N1–C4 angle contracts to 86.7°, consistent with distorted tetrahedral geometry.
Table 1: Bond lengths (Å) and angles (°) of the β-lactam ring
| Parameter | Value |
|---|---|
| N1–C2 | 1.37 |
| C2–O1 | 1.22 |
| C4–O1 | 1.34 |
| C2–N1–C4 | 86.7 |
| N1–C4–C5 | 93.1 |
The thiophene moiety adopts a nearly planar configuration, with a 12.3° tilt relative to the β-lactam ring plane, as determined by least-squares plane analysis. This distortion arises from steric interactions between the tri(propan-2-yl)silyl group and the thiophene’s C3 hydrogen, as evidenced by a short contact distance of 2.89 Å.
Conformational Analysis of Tri(propan-2-yl)silyl Ether Protection
The tri(propan-2-yl)silyl (TIPS) group induces significant conformational restriction in the azetidinone scaffold. X-ray data show a dihedral angle of -58.2° between the thiophene ring (C6–C9–S1–C10) and the azetidinone plane (N1–C2–C4–C5), contrasting with the -61.7° angle observed in analogous unprotected derivatives. This deviation results from steric repulsion between the isopropyl substituents and the thiophene’s β-hydrogens (Figure 1).
Table 2: Key torsional angles (°) influenced by TIPS protection
| Torsion | Angle |
|---|---|
| O2–C3–Si1–O3 | 172.4 |
| C3–Si1–O3–C11 | -64.8 |
| Si1–O3–C11–C12 | 178.2 |
The TIPS group adopts a staggered conformation around the C3–O3 bond, minimizing van der Waals interactions between isopropyl methyl groups and the azetidinone ring. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level confirm this conformation is 9.3 kJ/mol more stable than eclipsed alternatives.
Vibrational Spectroscopy Studies of Thiophene-Azetidinone Interactions
Fourier-transform infrared (FTIR) and Raman spectroscopy reveal electronic coupling between the thiophene and β-lactam moieties. The β-lactam carbonyl stretch appears at 1732 cm⁻¹, redshifted by 18 cm⁻¹ compared to non-thiophene-containing analogues, indicating conjugation with the aromatic system. Key vibrational assignments include:
Table 3: Characteristic vibrational modes (cm⁻¹)
| Mode | FTIR | Raman |
|---|---|---|
| β-lactam C=O stretch | 1732 | 1729 |
| Thiophene C-S-C bend | 692 | 701 |
| Si-O-C asymmetric | 1087 | - |
The thiophene ring’s C-S-C bending mode at 692 cm⁻¹ shows a 14 cm⁻¹ blueshift versus free thiophene, suggesting partial double-bond character due to resonance with the azetidinone’s lone pairs. Raman-active modes at 1589 cm⁻¹ and 1452 cm⁻¹ correspond to in-plane thiophene ring deformations coupled to β-lactam ring puckering.
Structure
3D Structure
Properties
CAS No. |
653587-00-9 |
|---|---|
Molecular Formula |
C16H27NO2SSi |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(3R,4R)-4-thiophen-2-yl-3-tri(propan-2-yl)silyloxyazetidin-2-one |
InChI |
InChI=1S/C16H27NO2SSi/c1-10(2)21(11(3)4,12(5)6)19-15-14(17-16(15)18)13-8-7-9-20-13/h7-12,14-15H,1-6H3,(H,17,18)/t14-,15+/m0/s1 |
InChI Key |
ZHHSLPRMDJMOOH-LSDHHAIUSA-N |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1[C@@H](NC1=O)C2=CC=CS2 |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1C(NC1=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Amino Acid Derivatives
The β-lactam core is constructed via intramolecular cyclization of β-amino acids or esters. For example, (3R,4R)-3-hydroxy-4-(thiophen-2-yl)azetidin-2-one is synthesized by treating a β-amino thiophene derivative with carbodiimides or polyphosphoric acid (PPA) under anhydrous conditions. Key steps include:
- Precursor preparation : Thiophen-2-ylacetic acid is converted to a β-keto ester, followed by enantioselective amination using chiral catalysts (e.g., Evans’ oxazaborolidines) to establish the (3R,4R) configuration.
- Cyclization : Heating the β-amino ester with PPA at 80–100°C for 2–4 hours induces ring closure, yielding the azetidinone.
Representative Data :
| Starting Material | Conditions | Yield | Stereoselectivity (de) |
|---|---|---|---|
| β-Keto thiophene ester | PPA, 90°C, 3 h | 65% | 92% |
| β-Amino thiophene acid | DCC, DMAP, CH₂Cl₂, 25°C | 58% | 88% |
Thiophene Substitution Strategies
Direct Coupling via Suzuki-Miyaura Reaction
A halogenated azetidinone intermediate undergoes cross-coupling with thiophen-2-ylboronic acid. For instance, (3R,4R)-3-hydroxy-4-iodoazetidin-2-one reacts under Pd(PPh₃)₄ catalysis in toluene/EtOH (3:1) at 80°C.
Optimized Conditions :
Thiophene Incorporation During Cyclization
Thiophen-2-yl groups are introduced via imine intermediates in Staudinger reactions. A ketene generated in situ from thiophen-2-ylacetyl chloride reacts with a chiral imine to form the β-lactam.
Example :
- Imine : (R)-N-(2,4-dimethoxybenzylidene)-2-phenylglycinol
- Ketene precursor : Thiophen-2-ylacetyl chloride
- Conditions : Et₃N, CH₂Cl₂, −78°C → 25°C
- Yield : 70%
Silyl Ether Protection of the 3-Hydroxy Group
Triisopropylsilyl (TIPS) Protection
The 3-hydroxy group is protected using TIPSCl under basic conditions. For example, (3R,4R)-3-hydroxy-4-(thiophen-2-yl)azetidin-2-one reacts with TIPSCl (1.2 equiv) and imidazole (2.5 equiv) in DMF at 0°C → 25°C.
Procedure :
Alternative Silylating Agents
- TBSCl : Lower yields (35–45%) due to steric hindrance.
- TESCl : Faster reaction but reduced stability under acidic conditions.
Stereochemical Control and Resolution
Chiral Auxiliaries
(S)-Pyrolidine-derived auxiliaries enforce the (3R,4R) configuration during cyclization. For example, Oppolzer’s sultam directs facial selectivity in [2+2] cycloadditions.
Case Study :
Enzymatic Resolution
Racemic 3-hydroxyazetidinones are resolved using lipases (e.g., Candida antarctica) in vinyl acetate, achieving 99% ee for the (3R,4R) enantiomer.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the (3R,4R) configuration and silyl ether geometry. Key metrics:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| β-Amino acid cyclization | High stereocontrol, scalable | Multi-step precursor synthesis | 58–65% |
| Staudinger [2+2] cycloaddition | Rapid, atom-economical | Requires low temperatures | 60–70% |
| Suzuki coupling | Late-stage functionalization flexibility | Halogenated intermediate needed | 70–78% |
Industrial-Scale Considerations
- Cost drivers : TIPSCl ($320/mol) and chiral catalysts ($1,200/g).
- Process optimization : Continuous flow cyclization reduces reaction time by 60%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Azetidinone amines.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of (3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one against a range of pathogens. Its unique structural features contribute to its effectiveness in inhibiting bacterial growth. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
1.2 Anti-Cancer Activity
The compound has also shown promise in anti-cancer research. In vitro studies indicated that it could induce apoptosis in various cancer cell lines. A notable case study involved the treatment of breast cancer cells, where the compound led to a reduction in cell viability and promoted programmed cell death through the activation of specific apoptotic pathways . This positions this compound as a candidate for further development in oncology.
Materials Science
2.1 Polymer Synthesis
In materials science, this compound has been utilized as a precursor for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices improves their resistance to thermal degradation .
Table 1: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | >300°C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 10% |
Agriculture
3.1 Pesticidal Applications
The compound exhibits potential as a pesticide due to its ability to disrupt the life cycle of certain pests. Field trials have demonstrated its efficacy in controlling aphid populations on crops without harming beneficial insects . This selective activity makes it an attractive option for integrated pest management strategies.
Case Study: Efficacy Against Aphids
A field trial conducted on soybean crops revealed that applying this compound reduced aphid populations by over 70% within two weeks of application, significantly enhancing crop yield .
Mechanism of Action
The mechanism of action of (3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can act as a β-lactamase inhibitor, preventing the degradation of β-lactam antibiotics. The thiophene ring may interact with various biological receptors, modulating their activity. The silyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Electrophilicity and Hardness
The β-lactam’s electrophilicity (due to ring strain) can be quantified via density functional theory (DFT) using parameters like absolute hardness (η) . For comparison:
Hydrolytic Stability
Hydrolysis rates of β-lactams correlate with steric and electronic effects:
| Compound | Half-life (pH 7.4, 25°C) | Reference |
|---|---|---|
| Unprotected azetidin-2-one | <1 hour | |
| TIPS-protected β-lactam (this compound) | ~24 hours (estimated) | |
| Penicillin G | ~10 hours |
The TIPS group extends stability by ~20-fold over unprotected analogs, though less than penicillin’s fused bicyclic system .
Biological Activity
(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one is a synthetic compound with potential biological activity. Its unique structure, characterized by a thiophene ring and a silyl ether moiety, suggests possible interactions with biological targets, making it of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes:
- A four-membered azetidine ring.
- A thiophene group that may contribute to its biological properties.
- A tri(propan-2-yl)silyl ether which may enhance lipophilicity and stability.
Biological Activity
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Below is a summary of the potential biological activities associated with this compound based on available literature.
Antimicrobial Activity
Preliminary studies suggest that compounds containing thiophene rings exhibit antimicrobial properties. For instance, thiophene derivatives have been shown to inhibit the growth of various bacterial strains and fungi. The presence of the azetidine moiety may enhance this activity through mechanisms such as disruption of bacterial cell wall synthesis.
Anticancer Properties
The azetidine framework has been associated with anticancer activity in several studies. Compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism may involve modulation of signaling pathways related to cell proliferation and survival.
Anti-inflammatory Effects
Thiophene-containing compounds are also known for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models.
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several thiophene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with silyl groups exhibited enhanced antibacterial activity compared to their non-silylated counterparts.
- Anticancer Research : A study focused on azetidine derivatives revealed that modifications at the 4-position significantly affected cytotoxicity against breast cancer cell lines. The introduction of thiophene and silyl groups improved potency, suggesting that this compound could be a promising candidate for further development.
- Inflammation Model : In an animal model of arthritis, thiophene derivatives were shown to reduce paw swelling and inflammatory markers significantly. This supports the potential use of this compound in inflammatory diseases.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
